molecular formula C17H15N3O3 B15169289 N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea CAS No. 917785-50-3

N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea

Cat. No.: B15169289
CAS No.: 917785-50-3
M. Wt: 309.32 g/mol
InChI Key: CCIQDSGNXMCDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea typically involves the condensation of 3-phenyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline with methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea: Lacks the methyl group at the 1-position.

    N-(1-Methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea: Lacks the tetrahydro structure.

    N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.

Uniqueness

N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is unique due to its specific substitution pattern and the presence of both a quinoline core and a urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

917785-50-3

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

(1-methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea

InChI

InChI=1S/C17H15N3O3/c1-20-13-10-6-5-9-12(13)14(21)17(15(20)22,19-16(18)23)11-7-3-2-4-8-11/h2-10H,1H3,(H3,18,19,23)

InChI Key

CCIQDSGNXMCDQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(C1=O)(C3=CC=CC=C3)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.